2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
CAS No.: 80709-80-4
Cat. No.: VC7042565
Molecular Formula: C8H7NO3
Molecular Weight: 165.148
* For research use only. Not for human or veterinary use.
![2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid - 80709-80-4](/images/structure/VC7042565.png)
Specification
CAS No. | 80709-80-4 |
---|---|
Molecular Formula | C8H7NO3 |
Molecular Weight | 165.148 |
IUPAC Name | 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
Standard InChI | InChI=1S/C8H7NO3/c1-4-2-5-7(12-4)3-6(9-5)8(10)11/h2-3,9H,1H3,(H,10,11) |
Standard InChI Key | ILLLWINWDFYWES-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(O1)C=C(N2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physical Properties
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has the molecular formula CHNO and a molecular weight of 165.146 g/mol . Its structure consists of a fused bicyclic system combining a furan ring (oxygen-containing) and a pyrrole ring (nitrogen-containing), with substituents at positions 2 (methyl) and 5 (carboxylic acid). Key physicochemical properties include:
Property | Value |
---|---|
Melting Point | 192–194°C |
Solubility | Limited in water |
Stability | Short shelf life |
SMILES | Cc1oc2cc([nH]c2c1)C(=O)O |
InChI | InChI=1S/C8H7NO3/c1-4-2-5-7(12-4)3-6(9-5)8(10)11/h2-3,9H,1H3,(H,10,11) |
The compound’s fused ring system creates a planar structure that facilitates π-π interactions, while the carboxylic acid group enhances hydrogen-bonding potential .
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorption bands at 3373 cm (N–H stretch) and 1640 cm (C=O stretch) . Nuclear magnetic resonance (NMR) data in dimethyl sulfoxide (DMSO-d) show signals at δ 12.13 ppm (broad singlet, carboxylic acid OH), δ 11.29 ppm (N–H), and δ 6.58–6.21 ppm (aromatic protons) .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves cyclization reactions to construct the furo[3,2-b]pyrrole core. A common route includes:
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Cyclization of Precursors: Reacting 2,5-dimethoxytetrahydrofuran with amines under iron(III) chloride catalysis.
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Hydrolysis of Esters: Treating methyl or ethyl esters (e.g., methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate) with NaOH in ethanol/water, followed by acidification with HCl to yield the carboxylic acid .
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Decarboxylation: Using trifluoroacetic acid (TFA) to remove the carboxylic acid group, forming intermediates for further derivatization .
Industrial Production Challenges
Industrial-scale manufacturing faces hurdles such as low yields (~66% in lab settings) , sensitivity to reaction conditions (temperature, solvent purity), and regulatory restrictions due to its controlled status . Green chemistry approaches, including continuous flow reactors, are proposed to enhance efficiency.
Biological Activity and Mechanisms
Antibacterial Properties
The compound exhibits significant activity against Gram-positive (Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria. Key findings include:
Bacterial Strain | MIC (mM) | Lead Compound Derivative |
---|---|---|
Escherichia coli | 0.16 | 5c (triphenylmethyl) |
Micrococcus luteus | <0.1 | 5c (triphenylmethyl) |
Mechanistically, the furan oxygen acts as a hydrogen-bond acceptor, while substituents like the carboxylic acid and lipophilic groups (e.g., triphenylmethyl in derivative 5c) enhance membrane permeability and target binding .
Structure-Activity Relationships (SAR)
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Hydrogen-Bond Donors: Carboxylic acid groups improve activity by interacting with bacterial enzymes .
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Lipophilic Substituents: Bulky groups (e.g., trityl) enhance penetration through lipid bilayers .
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Methyl Group: The 2-methyl group stabilizes the ring conformation, optimizing pharmacophore geometry.
Applications in Pharmaceutical Development
Antibacterial Agents
The compound’s core structure serves as a template for designing new antibiotics. Derivatives with modified substituents at positions 2 and 5 show improved potency and spectrum .
Future Research Directions
Optimization of Bioactivity
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Functional Group Modifications: Introducing sulfonamide or amide groups to enhance target selectivity.
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Prodrug Development: Masking the carboxylic acid as an ester to improve oral bioavailability.
Industrial Scalability
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